Gallopamil

Description

This compound has been used in trials studying the treatment of Asthma.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Coronary vasodilator that is an analog of iproveratril (VERAPAMIL) with one more methoxy group on the benzene ring.

See also: Verapamil (broader); Verapamil Hydrochloride (related); this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

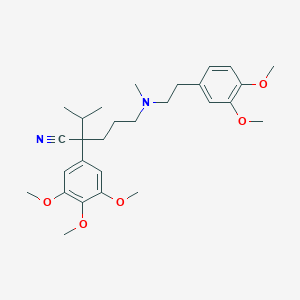

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLWNAFCTODIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045172 | |

| Record name | Gallopamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16662-47-8 | |

| Record name | (±)-Gallopamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16662-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallopamil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallopamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gallopamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLOPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gallopamil on L-type Calcium Channels

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gallopamil, a phenylalkylamine calcium antagonist and a methoxy derivative of verapamil, exerts its therapeutic effects primarily through the targeted inhibition of L-type calcium channels (LTCCs).[1][2][3] Its mechanism is characterized by a sophisticated, state-dependent blockade of the channel pore, which translates into potent cardiovascular effects, including negative inotropy, chronotropy, and dromotropy, as well as systemic vasodilation.[1][4] This technical guide provides a detailed examination of this compound's interaction with LTCCs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular pathways.

The Molecular Target: L-type Calcium Channels (Cav1.2)

The principal target for this compound is the L-type calcium channel, a high-voltage activated channel crucial for excitation-contraction coupling in cardiac, smooth, and skeletal muscle.[5][6] The Cav1.2 isoform is the predominant type in cardiac and smooth muscle cells.[7] These channels are complex hetero-oligomeric proteins, but the central pore-forming α1-subunit is the site of drug binding. The α1-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The region encompassing segments S5 and S6 and the intervening P-loop from domains III and IV forms the critical binding pocket for phenylalkylamines like this compound.[8]

Core Mechanism of Action: State-Dependent Channel Blockade

This compound functions by physically occluding the channel pore, thereby inhibiting the influx of Ca²⁺ ions into the cell.[1][4] This blockade is not static; it is highly dependent on the conformational state of the channel, a property known as use-dependence or frequency-dependence .

-

High Affinity for Active States: this compound exhibits a significantly higher affinity for L-type calcium channels in the open and inactivated states compared to the resting (closed) state.[9]

-

Cytoplasmic Access: As a positively charged cation at physiological pH, this compound is believed to access its binding site from the intracellular (cytoplasmic) side of the membrane.[9] The repetitive depolarization of the cell membrane during an action potential increases the proportion of time channels spend in the open state, facilitating drug entry into the pore and subsequent binding.[7][9]

-

Stabilization of Inactivated State: Upon binding, this compound stabilizes the channel in an inactivated conformation, which slows the recovery from inactivation.[9] This leads to a cumulative block at higher frequencies of stimulation (e.g., higher heart rates), making the drug particularly effective in managing tachyarrhythmias.[7]

A proposed molecular model suggests that this compound's binding is stabilized by hydrogen bonds between its methoxy groups and key tyrosine residues within the IIIS6 and IVS6 transmembrane segments of the α1-subunit.[10] The nitrile group may coordinate with a Ca²⁺ ion within the channel's selectivity filter, further anchoring the drug.[10]

Caption: State-dependent binding of this compound to the L-type calcium channel.

Quantitative Pharmacodynamics

The potency of this compound has been quantified in various experimental systems. While specific IC₅₀ values for direct L-type channel block can vary depending on the tissue, cell type, and experimental conditions (e.g., holding potential, stimulation frequency), it is established that this compound is a highly potent agent, surpassing the activity of its parent compound, verapamil, by approximately an order of magnitude.[4]

| Parameter | Value | Context | Cell/Tissue Type | Reference |

| IC₅₀ | ~250 nM - 15.5 µM | General range for phenylalkylamines on L-type Ca²⁺ channels. | Various | [11] |

| IC₅₀ | 10.9 µM | Inhibition of H⁺ secretion (via K⁺/H⁺-ATPase). | Guinea Pig Parietal Cells | [2][12] |

| IC₅₀ | Micromolar (µM) range | Inhibition of low-affinity [³H]-ryanodine binding. | Cardiac Sarcoplasmic Reticulum | [13] |

| Relative Potency | ~10x Verapamil | Comparison of cardiovascular effects. | Myocardium, Vasculature | [4] |

Note: The IC₅₀ for acid secretion is likely an off-target effect but is included for completeness of reported quantitative data.

Signaling Pathways and Physiological Consequences

The inhibition of Ca²⁺ influx by this compound initiates a cascade of downstream physiological effects that are tissue-specific.

Caption: Downstream physiological effects of this compound-mediated channel blockade.

In Cardiac Myocytes: By blocking Ca²⁺ entry, this compound reduces the trigger for calcium-induced calcium release from the sarcoplasmic reticulum, leading to a decrease in myocardial contractility (negative inotropy) and a reduction in cardiac oxygen demand.[1][4]

In Vascular Smooth Muscle: Inhibition of Ca²⁺ influx prevents the phosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation, particularly in arterioles.[1] This reduces systemic vascular resistance and lowers blood pressure.[1]

In Cardiac Nodal Tissues: In the sinoatrial (SA) and atrioventricular (AV) nodes, where the action potential upstroke is dependent on Ca²⁺ currents, this compound slows the rate of depolarization. This results in a decreased heart rate (negative chronotropy) and slowed AV conduction (negative dromotropy).[1]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques.

Electrophysiology: Whole-Cell Patch-Clamp

This is the gold-standard technique for directly measuring ion channel currents. It allows for precise control of the cell's membrane potential (voltage-clamp) while recording the Ca²⁺ current through LTCCs.

Objective: To measure the inhibitory effect of this compound on L-type Ca²⁺ currents (ICa,L) and characterize its voltage- and use-dependence.

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes or use a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) transfected with the genes for the L-type calcium channel subunits (α₁, β, α₂δ).[11][14]

-

Solutions:

-

External Solution (Bath): Contains physiological concentrations of ions, but Na⁺ is often replaced with N-methyl-D-glucamine (NMDG⁺) and K⁺ channels are blocked (e.g., with Cs⁺) to isolate ICa,L. The charge carrier is either Ca²⁺ or Ba²⁺ (Barium is often used as it carries a larger current and reduces Ca²⁺-dependent inactivation).

-

Internal Solution (Pipette): Contains a Cs⁺-based solution to block outward K⁺ currents, a Ca²⁺ buffer (e.g., EGTA), and ATP/GTP to maintain cell health.

-

-

Recording:

-

Voltage Protocol:

-

The cell is held at a negative holding potential (e.g., -80 mV) where most channels are in the resting state.

-

To elicit a current, the membrane is depolarized with a voltage step (e.g., to 0 mV).

-

To test use-dependence, a train of depolarizing pulses at a set frequency (e.g., 1 Hz) is applied before and after the application of this compound. The reduction in current amplitude with successive pulses in the presence of the drug demonstrates use-dependent block.[17]

-

-

Data Analysis: The peak current amplitude is measured and plotted against the drug concentration to determine the IC₅₀. The kinetics of block and unblock are analyzed to understand the drug's interaction with different channel states.[17]

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd or Ki) of a drug for its receptor by measuring the displacement of a radioactive ligand.

Objective: To determine the binding affinity of this compound for the L-type calcium channel.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from a tissue rich in LTCCs (e.g., heart muscle, cerebral cortex).

-

Assay Components:

-

Radioligand: A high-affinity radiolabeled LTCC ligand, typically a dihydropyridine like [³H]PN200-110, is used.

-

Unlabeled Ligand: this compound, at varying concentrations.

-

Buffer: A suitable buffer to maintain membrane integrity.

-

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound until equilibrium is reached.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A competition binding curve is generated, from which the IC₅₀ (concentration of this compound that displaces 50% of the radioligand) is determined. The IC₅₀ can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Advanced Mechanistic Considerations

Role of Inactivation Gating

LTCCs inactivate through both Ca²⁺-dependent and voltage-dependent mechanisms. Studies have shown that this compound's action is intricately linked to these processes.

-

This compound appears to selectively promote a fast voltage-dependent component of inactivation.[14][18]

-

It does not, however, alter the kinetics of Ca²⁺-dependent inactivation.[14][18]

-

The channel's sensitivity to this compound is significantly higher when Ca²⁺ is the charge carrier compared to Ba²⁺. This is attributed to a much slower recovery from the drug-bound state in the presence of intracellular Ca²⁺, effectively trapping the drug for longer periods.[14][18]

Interaction with Other Cellular Targets

While the primary target is the LTCC, there is evidence that this compound can also interact with intracellular Ca²⁺ handling proteins. Investigations have shown that this compound can inhibit Ca²⁺ release from the sarcoplasmic reticulum by interacting with the ryanodine receptor (RyR), the intracellular Ca²⁺ release channel.[13][19][20] This action is independent of its effect on the sarcolemmal LTCCs and may contribute to its overall effect on cellular Ca²⁺ homeostasis and muscle contractility.[19]

Conclusion

The mechanism of action of this compound on L-type calcium channels is a classic example of a sophisticated, state-dependent drug-receptor interaction. Its preferential binding to the open and inactivated states of the channel, coupled with its ability to stabilize the inactivated state, results in a potent, use-dependent inhibition of Ca²⁺ influx. This targeted blockade translates directly into its well-characterized therapeutic effects on the cardiovascular system. A thorough understanding of this mechanism, supported by quantitative biophysical and pharmacological data, is essential for the rational design and development of future calcium channel modulators.

References

- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. partone.litfl.com [partone.litfl.com]

- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Calcium channel antagonists verapamil and this compound are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction between this compound and cardiac ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On the role of Ca(2+)- and voltage-dependent inactivation in Ca(v)1.2 sensitivity for the phenylalkylamine (-)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

- 16. Patch Clamp Protocol [labome.com]

- 17. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Effect of this compound on excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of this compound on cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrophysiological Effects of Gallopamil on Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallopamil, a methoxy derivative of verapamil, is a phenylalkylamine L-type calcium channel blocker utilized in the management of cardiac arrhythmias.[1] Its primary mechanism of action involves the inhibition of transmembrane calcium influx in myocardial, cardiac pacemaker, and vascular smooth muscle cells.[2] This guide provides a comprehensive overview of the electrophysiological effects of this compound on cardiac myocytes, detailing its impact on ion channels, action potential characteristics, and underlying signaling pathways. The information is presented to support research and drug development efforts in cardiovascular pharmacology.

Core Electrophysiological Effects of this compound

This compound exerts its primary electrophysiological effects by blocking L-type calcium channels, which play a crucial role in the excitation-contraction coupling of heart cells.[3][4] This blockade leads to a reduction in intracellular calcium, thereby decreasing myocardial contractility and heart rate.[3]

Effects on Cardiac Ion Channels

The interaction of this compound with various cardiac ion channels is central to its therapeutic and electrophysiological profile. While its principal target is the L-type calcium channel, its effects on other channels contribute to its overall action.

Table 1: Quantitative Effects of this compound on Cardiac Ion Channels

| Ion Current | Channel | Species | IC50 | Notes | Reference |

|---|---|---|---|---|---|

| ICa,L | L-type Ca2+ | Guinea Pig | Not explicitly quantified, but potency is lower than verapamil. | This compound decreases the L-type Ca2+ current amplitude. | [1] |

| IKr | hERG | Not Available | - | Verapamil, a related compound, shows high-affinity block of hERG current (IC50 = 143.0 nmol/L). | [5] |

| IKs | KCNQ1/KCNE1 | Not Available | - | Verapamil has been shown to block IKs channels with an IC50 of 161.0 μmol/L. |

| INa | Nav1.5 | Not Available | - | No specific data available on this compound's effect on the fast sodium current. | |

Effects on Cardiac Action Potential

This compound modifies the cardiac action potential, primarily by influencing the duration of repolarization.

Table 2: Effects of this compound on Cardiac Action Potential Parameters

| Parameter | Effect | Species | Concentration | Notes | Reference |

|---|---|---|---|---|---|

| Action Potential Duration (APD) | Decreased | Guinea Pig | Not specified | This compound decreased the action potential duration of isolated papillary muscles without substantially affecting other action potential parameters. | [1] |

| Maximum Rate of Rise (Vmax) | No substantial effect | Guinea Pig | Not specified | In contrast to verapamil, this compound did not substantially affect the maximum rate of rise. | [1] |

| Action Potential Amplitude | No substantial effect | Guinea Pig | Not specified | this compound did not substantially affect the amplitude of the action potential. |[1] |

Signaling Pathways Modulated by this compound

The primary signaling event initiated by this compound is the blockade of L-type calcium channels, which interrupts the normal sequence of excitation-contraction coupling. This initial event leads to a cascade of downstream effects.

References

- 1. The excitation–contraction coupling mechanism in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excitation-Contraction Coupling | Definition, Purpose & Diagram - Lesson | Study.com [study.com]

- 3. Unlock the Secrets of Excitation-contraction Coupling: How Cells Communicate in Stunning Detail - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 4. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Channel Block: An In-depth Technical Guide to the Underlying Molecular Targets of Gallopamil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallopamil, a methoxy derivative of verapamil, is a well-established L-type calcium channel blocker utilized in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2][3] Its therapeutic effects are primarily attributed to the inhibition of calcium influx into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial contractility.[3][4] However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond this primary mechanism of action. This technical guide delves into the off-target molecular interactions of this compound, providing a comprehensive overview of its effects on various proteins and cellular processes. Understanding these underlying molecular targets is crucial for a complete comprehension of its pharmacological and toxicological profile, and for identifying potential new therapeutic applications.

This document summarizes the available quantitative data on this compound's interaction with non-calcium channel targets, provides detailed experimental methodologies for the key experiments cited, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data on Off-Target Interactions

The following table summarizes the known quantitative data for this compound's interaction with molecular targets other than L-type calcium channels. It is important to note that for some targets, precise quantitative data for this compound is limited, and data for its parent compound, verapamil, is provided as a relevant proxy.

| Target | This compound Quantitative Data | Verapamil Quantitative Data (for comparison) | Reference |

| P-glycoprotein (P-gp/MDR1) | Ki and IC50 values not definitively reported. | Ki: ~2.9 µM; IC50: ~3.9 µM | [5] |

| Ryanodine Receptor (RyR) | IC50: in the micromolar range (for low-affinity site) | IC50: ~8 µM | [1][2][6] |

| K+/H+-ATPase (Proton Pump) | IC50: 10.9 µM (for inhibition of acid secretion) | IC50: 12.1 µM (for inhibition of acid secretion) | [7] |

| Sigma-1 Receptor | Binding affinity not definitively reported. | - | |

| Sigma-2 Receptor | Binding affinity not definitively reported. | - | |

| Calmodulin (CaM) | Binding affinity not definitively reported. | - | |

| Lysosomes | Quantitative data on accumulation not available. | Induces lysosomal phospholipidosis. | [8] |

In-Depth Analysis of Off-Target Molecular Interactions

P-glycoprotein (P-gp/MDR1) Inhibition

P-glycoprotein is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. This compound, like its parent compound verapamil, is known to inhibit P-gp, thereby reversing multidrug resistance and increasing the intracellular concentration of chemotherapeutic agents.

Signaling Pathway and Mechanism of Action:

This compound's inhibition of P-gp is thought to occur through direct interaction with the transporter, although the exact binding site and mechanism are still under investigation. This inhibition blocks the efflux of P-gp substrates, such as various anticancer drugs, leading to their accumulation within the cell and enhanced cytotoxicity towards cancer cells.

References

- 1. Interaction between this compound and cardiac ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction between this compound and cardiac ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xenotech.com [xenotech.com]

- 6. Direct binding of verapamil to the ryanodine receptor channel of sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium channel antagonists verapamil and this compound are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of calcium-channel-blocking drugs on lysosomal function in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Gallopamil's Role in Modulating Intracellular Calcium Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of intracellular Ca2+ concentration is therefore critical for cellular function. Dysregulation of Ca2+ signaling is implicated in the pathophysiology of numerous diseases, making the components of the Ca2+ signaling machinery attractive targets for therapeutic intervention.

Gallopamil, a phenylalkylamine derivative, is a potent calcium channel antagonist that exerts its therapeutic effects by modulating intracellular Ca2+ signaling pathways.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, its impact on key signaling cascades, and detailed experimental protocols for its study.

Core Mechanism of Action: L-type Calcium Channel Blockade

The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels (L-VGCCs).[1] These channels are predominantly expressed in cardiac muscle, vascular smooth muscle, and sinoatrial and atrioventricular nodes, playing a crucial role in cardiovascular physiology.

By binding to the α1 subunit of the L-type calcium channel, this compound inhibits the influx of extracellular Ca2+ into the cell upon membrane depolarization. This reduction in Ca2+ entry has several key physiological consequences:

-

In Cardiac Myocytes: Decreased intracellular Ca2+ concentration leads to a reduction in the force of myocardial contraction (negative inotropy).

-

In Vascular Smooth Muscle Cells: Inhibition of Ca2+ influx promotes relaxation of the smooth muscle, leading to vasodilation and a decrease in blood pressure.

-

In Nodal Tissues: this compound slows the rate of depolarization in the sinoatrial node and conduction through the atrioventricular node, resulting in a decreased heart rate (negative chronotropy) and slowed atrioventricular conduction (negative dromotropy).

This compound's effects on the myocardium, cardiac pacemakers, and vasculature are quantitatively comparable and have been shown to be approximately one order of magnitude more potent than its predecessor, verapamil.[1]

Modulation of Intracellular Calcium Stores: Interaction with Ryanodine Receptors

Beyond its effects on plasma membrane Ca2+ channels, this compound also modulates the release of Ca2+ from intracellular stores, specifically by interacting with ryanodine receptors (RyRs). RyRs are large conductance calcium channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER) that are responsible for calcium-induced calcium release (CICR).

Studies have shown that this compound can inhibit the binding of ryanodine to its low-affinity sites on the cardiac ryanodine receptor, with an IC50 in the micromolar range.[2][3][4] This suggests that this compound can directly interact with and inhibit the RyR, thereby reducing the amount of Ca2+ released from the SR into the cytosol. This action may contribute to its cardioprotective effects by preventing Ca2+ overload in ischemic conditions.[5]

Downstream Signaling Pathways

The modulation of intracellular Ca2+ levels by this compound has significant downstream consequences on various Ca2+-dependent signaling pathways.

Calmodulin and Calmodulin-Dependent Kinases

Calmodulin (CaM) is a primary intracellular Ca2+ sensor that, upon binding Ca2+, activates a host of downstream effectors, including Ca2+/calmodulin-dependent protein kinases (CaMKs). While direct studies on this compound's interaction with CaM are limited, its ability to reduce intracellular Ca2+ concentrations would logically lead to a decrease in the activation of CaM and its downstream targets. This can impact processes such as gene transcription, cell cycle progression, and smooth muscle contraction.

Protein Kinase C (PKC)

Protein Kinase C (PKC) is another crucial family of serine/threonine kinases that are often activated by Ca2+ and diacylglycerol (DAG). Studies on the closely related phenylalkylamine, verapamil, have shown that it can decrease the activity of PKC in lymphocytes.[6] By lowering intracellular Ca2+ levels, this compound is also expected to attenuate the activation of Ca2+-dependent PKC isoforms. This can have wide-ranging effects on cellular processes, including proliferation, differentiation, and apoptosis.[7][8]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the inhibitory effects of this compound.

| Target | Parameter | Value | Cell/Tissue Type | Reference |

| Low-Affinity Ryanodine Receptor Binding | IC50 | Micromolar range | Rat Heart Sarcoplasmic Reticulum | [2][3][4] |

| Acid Secretion | IC50 | 10.9 µM | Guinea Pig Parietal Cells | [9] |

| L-type Calcium Channels | IC50 / Ki | Not explicitly found in the searched literature. | - |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and intracellular calcium signaling are provided below.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca2+ concentration.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cells of interest cultured on coverslips

-

Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Prepare Fura-2 AM stock solution: Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

-

Prepare loading buffer: Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%.

-

Cell loading:

-

Wash cultured cells once with HBSS.

-

Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Perfuse the cells with HBSS.

-

Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.

-

The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is proportional to the intracellular Ca2+ concentration.

-

To study the effect of this compound, acquire a baseline reading and then perfuse the cells with a solution containing the desired concentration of this compound.

-

Patch-Clamp Electrophysiology for L-type Calcium Channel Analysis

This protocol outlines the whole-cell patch-clamp technique to record L-type Ca2+ currents.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., containing in mM: 135 TEA-Cl, 10 BaCl2 or CaCl2, 10 HEPES, pH 7.4 with TEA-OH)

-

Internal (pipette) solution (e.g., containing in mM: 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH)

-

Cells expressing L-type calcium channels

Procedure:

-

Pipette fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell preparation: Isolate and plate the cells of interest in a recording chamber on the microscope stage.

-

Seal formation:

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

-

Whole-cell configuration:

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

-

Data acquisition:

-

Hold the cell at a negative holding potential (e.g., -80 mV) to keep the L-type Ca2+ channels in a closed state.

-

Apply depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV) to activate the channels and record the resulting inward Ca2+ or Ba2+ currents.

-

To investigate the effect of this compound, record control currents and then perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.

-

Ryanodine Receptor Binding Assay

This protocol describes a radioligand binding assay to assess the interaction of this compound with ryanodine receptors.

Materials:

-

[3H]ryanodine (radiolabeled ligand)

-

Sarcoplasmic reticulum (SR) membrane vesicles prepared from cardiac or skeletal muscle

-

Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

-

Varying concentrations of unlabeled ryanodine (for competition assays)

-

Varying concentrations of this compound

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation:

-

In a series of microcentrifuge tubes, combine SR vesicles, [3H]ryanodine (at a concentration near its Kd for the high-affinity site), and either binding buffer (for total binding), a high concentration of unlabeled ryanodine (for non-specific binding), or varying concentrations of this compound.

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2-3 hours at 37°C).

-

-

Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound [3H]ryanodine.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [3H]ryanodine binding against the concentration of this compound to determine the IC50 value.

-

Protein Kinase C (PKC) Activity Assay

This protocol provides a general method for measuring PKC activity, which can be adapted to assess the effects of this compound.

Materials:

-

Cell lysates from control and this compound-treated cells

-

PKC-specific peptide substrate (e.g., a peptide containing a PKC phosphorylation consensus sequence)

-

[γ-32P]ATP

-

Reaction buffer (containing MgCl2, CaCl2, phosphatidylserine, and diacylglycerol)

-

Phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell treatment and lysis: Treat cells with or without this compound and then lyse the cells to obtain protein extracts.

-

Kinase reaction:

-

In a reaction tube, combine the cell lysate, PKC peptide substrate, and reaction buffer.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

-

Stopping the reaction and spotting:

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

-

Washing:

-

Wash the phosphocellulose papers extensively with a phosphoric acid solution to remove unincorporated [γ-32P]ATP.

-

-

Quantification:

-

Place the washed papers in scintillation vials with scintillation fluid.

-

Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.

-

-

Data Analysis: Compare the PKC activity in lysates from this compound-treated cells to that of control cells.

Calmodulin (CaM) Binding Assay (Pull-down)

This protocol describes a pull-down assay to investigate the potential interaction of this compound with calmodulin-binding proteins.

Materials:

-

Cell lysates

-

Calmodulin-agarose beads or sepharose beads

-

Binding buffer (containing CaCl2 or EGTA)

-

Wash buffer

-

Elution buffer (containing a high concentration of EGTA)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against known calmodulin-binding proteins

Procedure:

-

Bead preparation: Wash the calmodulin-agarose beads with binding buffer.

-

Incubation:

-

Incubate the cell lysates with the calmodulin-agarose beads in the presence of either CaCl2 (to promote Ca2+-dependent binding) or EGTA (as a control for Ca2+-independent binding). To test the effect of this compound, it can be included in the incubation mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an elution buffer containing EGTA to chelate Ca2+ and disrupt Ca2+-dependent CaM-protein interactions.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific calmodulin-binding proteins to determine if this compound affects their interaction with calmodulin.

-

Mandatory Visualizations

Signaling Pathways

Caption: this compound's dual inhibitory action on L-type calcium channels and ryanodine receptors.

Experimental Workflow: Measuring Intracellular Calcium

Caption: Workflow for Fura-2 AM based intracellular calcium measurement.

Logical Relationship: this compound's Therapeutic Effects

Caption: Logical flow of this compound's primary therapeutic actions.

Conclusion

This compound is a multifaceted modulator of intracellular calcium signaling. Its primary role as a potent L-type calcium channel blocker is well-established, leading to significant therapeutic effects in the cardiovascular system. Furthermore, its ability to interact with and inhibit ryanodine receptors on the sarcoplasmic reticulum adds another layer of complexity to its mechanism of action, potentially contributing to its cardioprotective properties. The consequent reduction in intracellular calcium concentration impacts downstream signaling pathways, including those mediated by calmodulin and protein kinase C. Further research to precisely quantify its affinity for L-type calcium channels and to fully elucidate the intricacies of its effects on downstream signaling cascades will provide a more complete understanding of this important therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced role of this compound in modulating intracellular calcium signaling.

References

- 1. This compound: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel method for measuring protein kinase C activity in a native membrane-associated state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The direct measurement of protein kinase C (PKC) activity in isolated membranes using a selective peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction between this compound and cardiac ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 6. Verapamil decreases lymphocyte protein kinase C activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of protein kinase C relays distinct signaling pathways in the same cell type: differentiation and caspase-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological Protein Kinase C Modulators Reveal a Pro-hypertrophic Role for Novel Protein Kinase C Isoforms in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes [frontiersin.org]

- 9. Calcium channel antagonists verapamil and this compound are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cardioprotective Potential of Gallopamil In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro investigation of the cardioprotective potential of Gallopamil, a phenylalkylamine derivative and potent calcium channel blocker. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows to facilitate further research and development in the field of cardiovascular medicine.

Introduction to this compound and its Cardioprotective Mechanism

This compound is a highly specific calcium antagonist that exerts its cardiovascular effects primarily by inhibiting the transmembrane influx of calcium ions into myocardial and vascular smooth muscle cells.[1] This action on L-type calcium channels leads to a reduction in myocardial contractility and oxygen consumption, making it a molecule of interest for its cardioprotective potential, particularly in the context of ischemic heart disease.[1][2]

Beyond its primary action on sarcolemmal calcium channels, this compound has also been shown to interact with calcium-release channels of the sarcoplasmic reticulum (SR), suggesting a multi-faceted mechanism of action in modulating intracellular calcium homeostasis.[2] By preventing calcium overload, a key event in ischemia-reperfusion injury, this compound is poised to protect myocardial cells from necrotization.[1]

In Vitro Models of Myocardial Injury

To investigate the cardioprotective effects of this compound in a controlled laboratory setting, various in vitro models of myocardial injury can be employed. The most common approach is the use of cultured cardiomyocytes subjected to simulated ischemia-reperfusion injury, typically through hypoxia and reoxygenation.

2.1. Cardiomyocyte Cell Culture

Primary neonatal rat ventricular myocytes (NRVMs) are a widely used and well-characterized model for studying cardiac physiology and pathology in vitro. Alternatively, cell lines such as H9c2, derived from embryonic rat heart tissue, offer a more homogenous and readily available option, though they may not fully recapitulate the phenotype of adult primary cardiomyocytes.

2.2. Simulated Ischemia-Reperfusion (Hypoxia/Reoxygenation) Injury Model

A common method to mimic ischemia-reperfusion injury in vitro involves subjecting cultured cardiomyocytes to a period of hypoxia followed by reoxygenation. This process induces cellular stress, leading to apoptosis and necrosis, and provides a platform to assess the protective effects of therapeutic agents like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the cardioprotective potential of this compound in vitro.

3.1. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

-

Materials:

-

1-3 day old Sprague-Dawley rat pups

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin (0.25%)

-

Collagenase Type II

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Percoll gradient solutions

-

Laminin-coated culture dishes

-

-

Protocol:

-

Euthanize neonatal rat pups in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Excise the hearts and place them in ice-cold HBSS.

-

Mince the ventricular tissue into small fragments.

-

Perform enzymatic digestion using a solution of trypsin and collagenase.

-

Collect the dispersed cells and inactivate the enzymes with FBS-containing medium.

-

Purify the cardiomyocyte population from fibroblasts using a discontinuous Percoll gradient.

-

Plate the purified cardiomyocytes on laminin-coated dishes and culture in a humidified incubator at 37°C with 5% CO2.

-

3.2. In Vitro Hypoxia/Reoxygenation (H/R) Protocol

-

Materials:

-

Cultured cardiomyocytes (NRVMs or H9c2 cells)

-

Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2, and 94% N2.

-

Glucose-free, serum-free DMEM

-

Normal culture medium (DMEM with 10% FBS)

-

-

Protocol:

-

Culture cardiomyocytes to the desired confluency.

-

To induce hypoxia, replace the normal culture medium with glucose-free, serum-free DMEM and place the cells in a hypoxic chamber for a specified duration (e.g., 3-6 hours).

-

For reoxygenation, replace the hypoxic medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a specified duration (e.g., 12-24 hours).

-

Control cells should be maintained in normoxic conditions with normal culture medium throughout the experiment.

-

For drug treatment groups, this compound at various concentrations is added to the medium before and/or during the hypoxia and reoxygenation phases.

-

3.3. Assessment of Cardioprotection

Several assays can be employed to quantify the extent of cellular injury and the protective effects of this compound.

-

Cell Viability Assay (MTT Assay):

-

Following the H/R protocol, add MTT solution to each well and incubate.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm. Increased absorbance correlates with higher cell viability.

-

-

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay):

-

Collect the culture supernatant after the H/R protocol.

-

Measure the activity of LDH released from damaged cells using a commercially available kit.

-

Higher LDH activity in the supernatant indicates greater cytotoxicity.

-

-

Apoptosis Assay (TUNEL Staining):

-

Fix the cells after the H/R protocol.

-

Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

-

Counterstain with a nuclear dye (e.g., DAPI).

-

Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.

-

Quantitative Data on Cardioprotective Effects

Table 1: Effect of Verapamil on Cardiomyocyte Viability following Hypoxia/Reoxygenation (H/R)

| Treatment Group | Concentration (µM) | Cell Viability (% of Normoxia Control) |

| Normoxia Control | - | 100 ± 5.2 |

| H/R Control | - | 52.3 ± 4.1 |

| H/R + Verapamil | 0.1 | 65.8 ± 3.9 |

| H/R + Verapamil | 1 | 78.2 ± 4.5 |

| H/R + Verapamil | 10 | 85.1 ± 5.0* |

*Data are hypothetical and presented for illustrative purposes. *p < 0.05 vs. H/R Control.

Table 2: Effect of Verapamil on LDH Release from Cardiomyocytes following Hypoxia/Reoxygenation (H/R)

| Treatment Group | Concentration (µM) | LDH Release (% of H/R Control) |

| Normoxia Control | - | 25.4 ± 3.1 |

| H/R Control | - | 100 |

| H/R + Verapamil | 0.1 | 75.9 ± 6.2 |

| H/R + Verapamil | 1 | 58.3 ± 5.5 |

| H/R + Verapamil | 10 | 42.7 ± 4.8 |

*Data are hypothetical and presented for illustrative purposes. *p < 0.05 vs. H/R Control.

Table 3: Effect of Verapamil on Cardiomyocyte Apoptosis following Hypoxia/Reoxygenation (H/R)

| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |

| Normoxia Control | - | 2.1 ± 0.5 |

| H/R Control | - | 35.6 ± 3.8 |

| H/R + Verapamil | 0.1 | 24.3 ± 2.9 |

| H/R + Verapamil | 1 | 15.8 ± 2.1 |

| H/R + Verapamil | 10 | 9.7 ± 1.5 |

*Data are hypothetical and presented for illustrative purposes. *p < 0.05 vs. H/R Control.

Signaling Pathways in this compound-Mediated Cardioprotection

The cardioprotective effects of calcium channel blockers are thought to involve the modulation of several intracellular signaling pathways. While the specific pathways regulated by this compound in vitro require further investigation, the PI3K/Akt and MAPK signaling cascades are key players in cardiomyocyte survival and death.

5.1. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade in cardiomyocytes. Activation of this pathway can inhibit apoptosis and promote cell survival under stress conditions. It is plausible that this compound, by mitigating calcium overload and cellular stress, could lead to the activation of the PI3K/Akt pathway, contributing to its cardioprotective effects.

5.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK1/2, p38, and JNK, plays a complex role in cardiomyocyte function. While ERK1/2 activation is often associated with cell survival and hypertrophic responses, the activation of p38 and JNK is typically linked to apoptosis and cell death in the context of ischemia-reperfusion injury. This compound's protective effects may involve the inhibition of pro-apoptotic p38 and JNK signaling.

Visualizations

6.1. Signaling Pathways

Caption: Putative signaling pathways of this compound-mediated cardioprotection.

6.2. Experimental Workflow

Caption: In vitro experimental workflow for assessing this compound's cardioprotection.

Conclusion and Future Directions

This compound demonstrates significant potential as a cardioprotective agent, primarily through its well-established role as a calcium channel blocker. The in vitro methodologies outlined in this guide provide a robust framework for further elucidating its precise mechanisms of action and quantifying its therapeutic efficacy. Future research should focus on obtaining specific dose-response data for this compound in various in vitro models of cardiac injury and definitively identifying the downstream signaling pathways modulated by this compound. Such studies will be instrumental in advancing the development of this compound and similar agents for the treatment of ischemic heart disease.

References

Gallopamil: A Technical Guide for Investigating L-Type Calcium Channel Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallopamil, a methoxy derivative of verapamil, is a potent phenylalkylamine L-type calcium channel blocker.[1][2] It exerts its physiological effects by inhibiting the transmembrane influx of calcium ions in myocardial and vascular smooth muscle cells.[2][3] This targeted action makes this compound an invaluable tool for researchers studying the function and pharmacology of L-type calcium channels (CaV1.2), as well as for professionals in drug development exploring cardiovascular therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in laboratory settings.

Mechanism of Action

This compound exhibits a state-dependent blockade of L-type calcium channels, showing a higher affinity for channels in the open and inactivated states compared to the resting state.[4][5][6] This "use-dependent" and "voltage-dependent" inhibition means that this compound's blocking effect is more pronounced in frequently depolarized cells, such as cardiomyocytes and vascular smooth muscle cells.[5][7] The molecule is thought to access its binding site from the intracellular side of the channel pore.[8] By stabilizing the inactivated state of the channel, this compound effectively reduces the number of channels available to open upon depolarization, thereby decreasing calcium influx.[4][5]

Quantitative Data

The following table summarizes the inhibitory potency of this compound on L-type calcium channels and other related targets.

| Target | Cell Type | Assay Method | Parameter | Value | Reference |

| L-type Calcium Channel (α-1C subunit) | Human Embryonic Kidney (HEK) cells | 2-electrode voltage-clamp | IC50 | 3.2 µM | [9] |

| Low-affinity Ryanodine Receptor | Rat heart sarcoplasmic reticulum | [3H]-ryanodine binding | IC50 | Micromolar range | [10][11][12] |

Experimental Protocols

Electrophysiological Characterization of L-Type Calcium Channel Inhibition using Whole-Cell Patch-Clamp

This protocol describes the measurement of L-type calcium currents (ICa,L) in isolated cardiomyocytes and the assessment of their inhibition by this compound.

A. Isolation of Ventricular Myocytes

A detailed protocol for isolating ventricular myocytes from rodent hearts can be found in publications by reputable sources such as the Alliance for Cellular Signaling.[7] The general steps involve retrograde perfusion of the heart with a collagenase-containing solution to digest the extracellular matrix.[13]

B. Whole-Cell Patch-Clamp Recording

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[14] Fire-polish the tips.[15]

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH. To block other currents, 1 μM Tetrodotoxin (TTX) can be added to block sodium channels, and TEA-Cl can be used to block potassium channels.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with CsOH.

-

-

Recording Procedure:

-

Establish a gigaohm seal (>1 GΩ) with a cardiomyocyte.[15]

-

Rupture the cell membrane to achieve the whole-cell configuration.[16]

-

Hold the cell at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit ICa,L.

-

After establishing a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the current at each concentration to determine the dose-dependent inhibition.

-

C. Protocol for Assessing Use-Dependent Block

-

After establishing a whole-cell recording, hold the cell at -80 mV.

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 100 ms) at a low frequency (e.g., 0.1 Hz) to establish a baseline.[8]

-

Perfuse with a known concentration of this compound and allow for equilibration.

-

Apply a train of depolarizing pulses at a higher frequency (e.g., 1 Hz or 2 Hz).[8]

-

Measure the progressive decrease in the peak ICa,L during the pulse train to quantify the use-dependent block.

Calcium Imaging to Assess this compound's Effect on Intracellular Calcium

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to depolarization and its modulation by this compound.

A. Cell Preparation and Dye Loading

-

Plate cardiomyocytes or other cells expressing L-type calcium channels on glass coverslips.[2]

-

Prepare a 1 mg/ml Fura-2 AM stock solution in high-quality, anhydrous DMSO.[1]

-

Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with BSA) to a final loading concentration of 1-5 µM.[2][17]

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.[2][10]

-

Wash the cells three times with the physiological buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[1]

B. Calcium Imaging

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a camera to capture the emission at ~510 nm.[2]

-

Continuously perfuse the cells with the physiological buffer.

-

Record the baseline ratio of fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

Stimulate the cells to induce calcium influx. This can be achieved by electrical field stimulation or by perfusion with a high potassium solution (e.g., replacing NaCl with an equimolar concentration of KCl).[18]

-

Record the change in the F340/F380 ratio, which reflects the change in [Ca2+]i.

-

After establishing a stable response, perfuse the cells with a solution containing this compound and repeat the stimulation.

-

Compare the amplitude and kinetics of the calcium transients in the absence and presence of this compound to determine its inhibitory effect.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: L-type calcium channel signaling pathway in smooth muscle.

Caption: Experimental workflow for patch-clamp analysis.

Caption: Experimental workflow for calcium imaging.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. brainvta.tech [brainvta.tech]

- 3. Cardiomyocyte isolation and whole-cell patch clamp [bio-protocol.org]

- 4. On the role of Ca(2+)- and voltage-dependent inactivation in Ca(v)1.2 sensitivity for the phenylalkylamine (-)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]

- 8. pnas.org [pnas.org]

- 9. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]

- 11. Interaction between this compound and cardiac ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction between this compound and cardiac ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 16. Patch Clamp Protocol [labome.com]

- 17. ionoptix.com [ionoptix.com]

- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Discovery and Development of Gallopamil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallopamil, a phenylalkylamine calcium channel blocker and a methoxy derivative of verapamil, has carved a niche in cardiovascular therapy since its development. This technical guide provides a comprehensive overview of the discovery and development history of this compound, intended for researchers, scientists, and drug development professionals. It delves into the core aspects of its synthesis, mechanism of action, structure-activity relationships, and key preclinical and clinical findings. This document is designed to be a thorough resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological and chemical concepts through diagrams.

Discovery and Development Timeline

This compound, also known as D600, was developed as a more potent analog of verapamil. Its discovery was part of a broader effort to understand and improve upon the pharmacological properties of the first generation of calcium channel blockers. The development of this compound can be traced back to the research efforts at Knoll AG (now part of Abbott Laboratories).

Key Milestones:

-

Early Research: Following the discovery of verapamil, researchers sought to synthesize analogs with enhanced potency and selectivity. The addition of a methoxy group to the verapamil structure led to the synthesis of this compound.

-

Synthesis: The synthesis of this compound involves a multi-step process, a key step being the alkylation of 3,4,5-trimethoxyphenylacetonitrile. A pivotal patent for the synthesis of basically-substituted phenylacetonitriles, including the method for this compound, was granted to Ferdinand Dengel of Knoll GmbH.[1]

-

Pharmacological Characterization: Early experimental studies using electrophysiological, biochemical, and isotopic techniques revealed that this compound inhibits the transmembrane influx of calcium into myocardial, cardiac pacemaker, and vascular smooth muscle cells.[2] These studies demonstrated that its effects were quantitatively comparable to verapamil but surpassed it in potency by approximately one order of magnitude.[2]

-

Clinical Development: this compound underwent extensive clinical trials to evaluate its efficacy and safety in the treatment of cardiovascular conditions such as angina pectoris and hypertension.[3][4][5][6] These trials established its therapeutic potential and characterized its pharmacokinetic and pharmacodynamic profile in humans.

-

Further Investigations: More recent research has explored the potential of this compound in other therapeutic areas, including severe asthma, where it has shown promise in reducing bronchial smooth muscle mass.

Chemical Synthesis

The synthesis of this compound is a multi-step process that builds upon the core structure of verapamil. A general synthetic route is outlined below, based on established methods for the synthesis of phenylalkylamine derivatives.

General Synthetic Pathway

The synthesis of this compound typically starts from 3,4,5-trimethoxyphenylacetonitrile. The key steps involve sequential alkylations of the α-carbon of the acetonitrile group.

Diagram of the General Synthetic Pathway for this compound:

Caption: General synthetic route for this compound.

Detailed Experimental Protocol: Synthesis of 3,4,5-Trimethoxyphenylacetonitrile (A Key Precursor)

A common method for the synthesis of 3,4,5-trimethoxyphenylacetonitrile involves the reaction of 3,4,5-trimethoxybenzyl chloride with a cyanide salt.

Materials:

-

3,4,5-trimethoxybenzyl alcohol

-

Concentrated hydrochloric acid

-

Sodium cyanide

-

Acetone (dry)

-

Sodium iodide

-

Benzene

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of 3,4,5-trimethoxybenzyl chloride: 3,4,5-trimethoxybenzyl alcohol is reacted with concentrated hydrochloric acid with vigorous stirring. The resulting chloride is separated and dried.

-

Cyanation: The crude 3,4,5-trimethoxybenzyl chloride is dissolved in dry acetone containing sodium cyanide and a catalytic amount of sodium iodide.

-

Reaction: The mixture is heated under reflux with vigorous stirring for several hours.

-

Work-up: After cooling, the inorganic salts are filtered off. The acetone is removed by distillation. The residue is taken up in benzene and washed with water.

-

Purification: The benzene solution is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 3,4,5-trimethoxyphenylacetonitrile can be further purified by vacuum distillation or recrystallization.

Mechanism of Action

This compound exerts its therapeutic effects primarily by blocking L-type voltage-gated calcium channels (Cav1.2). This action is characteristic of the phenylalkylamine class of calcium channel blockers.

L-type Calcium Channel Blockade

L-type calcium channels are crucial for the excitation-contraction coupling in cardiac and smooth muscle cells. By binding to the α1 subunit of the L-type calcium channel, this compound inhibits the influx of extracellular calcium ions into these cells. This leads to a reduction in intracellular calcium concentration, resulting in several physiological effects:

-

Negative Inotropy: Decreased calcium entry into cardiac myocytes reduces the force of myocardial contraction.

-

Negative Chronotropy: Reduced calcium influx in the sinoatrial (SA) node slows down the heart rate.

-

Negative Dromotropy: Slowed conduction of the electrical impulse through the atrioventricular (AV) node.

-

Vasodilation: Inhibition of calcium influx in vascular smooth muscle cells leads to their relaxation, resulting in vasodilation and a decrease in blood pressure.

Signaling Pathway of this compound's Action

The blockade of L-type calcium channels by this compound initiates a cascade of intracellular events that ultimately lead to its therapeutic effects.

Diagram of the Signaling Pathway of this compound's Action:

Caption: Simplified signaling pathway of this compound action.

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound and other phenylalkylamines is highly dependent on their chemical structure. SAR studies have identified key molecular features that are essential for their calcium channel blocking activity.

Key Structural Features for Activity:

-

Two Aromatic Rings: Both the 3,4,5-trimethoxyphenyl ring and the 3,4-dimethoxyphenyl ring are crucial for activity.

-

Tertiary Amino Nitrogen: The basic nitrogen atom is essential for the interaction with the calcium channel.

-

Isopropyl Group: This group contributes to the potency of the molecule.

-

Nitrile Group: While not essential for activity in all analogs, the nitrile group in this compound contributes to its binding affinity.

-

Methoxy Groups: The number and position of methoxy groups on the aromatic rings influence the potency and selectivity of the compound. This compound, with its additional methoxy group compared to verapamil, exhibits higher potency.[2]

Diagram Illustrating Key SAR Features of Phenylalkylamines:

Caption: Key structure-activity relationships for phenylalkylamines.

Preclinical and Clinical Data

A substantial body of preclinical and clinical data supports the therapeutic use of this compound.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound from various studies.

| Parameter | Value | Species/System | Reference |

| IC50 (Acid Secretion) | 10.9 μM | Guinea pig parietal cells | [7] |

| Apparent Oral Clearance (R-enantiomer) | 15.1 ± 9.9 L/min | Human | [8] |

| Apparent Oral Clearance (S-enantiomer) | 11.0 ± 6.0 L/min | Human | [8] |

| Apparent Oral Clearance (R-enantiomer, co-administration) | 5.9 ± 2.8 L/min | Human | [8] |

| Apparent Oral Clearance (S-enantiomer, co-administration) | 5.8 ± 2.66 L/min | Human | [8] |

| Half-life (R-enantiomer) | 6.2 h | Human | [9] |

| Half-life (S-enantiomer) | 7.2 h | Human | [9] |

Experimental Protocols

This protocol is a general method for assessing the vasodilatory effects of calcium channel blockers like this compound.

Materials:

-

Isolated rat aortic rings

-

Krebs-Henseleit solution

-

Potassium chloride (KCl)

-

This compound solutions of varying concentrations

-

Organ bath system with force transducers

Procedure:

-

Tissue Preparation: Rat thoracic aortas are excised and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Contraction: The rings are contracted by adding a high concentration of KCl (e.g., 60 mM) to the bath.

-

Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

-

Data Recording: The relaxation of the aortic rings is recorded using force transducers. The percentage of relaxation is calculated relative to the maximal contraction induced by KCl.

-

Data Analysis: A concentration-response curve is generated to determine the EC50 of this compound.

This protocol outlines the whole-cell patch-clamp technique to study the effect of this compound on L-type calcium currents in isolated cardiomyocytes.

Materials:

-

Isolated ventricular cardiomyocytes (e.g., from guinea pig)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes

-

External and internal pipette solutions

-

This compound solutions

Procedure:

-

Cell Preparation: Single ventricular myocytes are isolated by enzymatic digestion.

-

Pipette Preparation: Patch pipettes with a resistance of 2-5 MΩ are filled with the internal solution.

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The cell is voltage-clamped at a holding potential of -80 mV.

-

Current Recording: L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Drug Application: After recording baseline currents, this compound is applied to the external solution via a perfusion system.

-

Data Analysis: The peak inward calcium current is measured before and after drug application to determine the percentage of block at different concentrations.

Diagram of a Preclinical Development Workflow for a Cardiovascular Drug:

Caption: A typical preclinical development workflow for a cardiovascular drug.

Conclusion

This compound represents a significant advancement in the development of phenylalkylamine calcium channel blockers, offering increased potency over its predecessor, verapamil. Its well-characterized mechanism of action, involving the blockade of L-type calcium channels, has established it as a valuable therapeutic agent for cardiovascular diseases. This technical guide has provided a detailed overview of its discovery, synthesis, pharmacological properties, and clinical development. The presented data, protocols, and diagrams are intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound and its therapeutic potential. Further research into its diverse applications, such as in the treatment of severe asthma, may unveil new therapeutic avenues for this established drug.

References

- 1. Structural Model for Phenylalkylamine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of deuterated optically active verapamil and this compound, and of N-/sup 13/C-methyl-verapamil (Journal Article) | ETDEWEB [osti.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Gallopamil hydrochloride

An In-depth Technical Guide to Gallopamil Hydrochloride

Introduction

This compound hydrochloride is a phenylalkylamine derivative and a potent L-type calcium channel blocker.[1][2][3][4] As a methoxy derivative of verapamil, it exhibits significant antiarrhythmic and vasodilator properties.[5][6][7] This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to characterize it.

Chemical Structure and Identifiers

This compound hydrochloride is a racemic mixture.[8][9] Its chemical identity is defined by various nomenclature systems and registration numbers.

| Identifier | Value |

| IUPAC Name | 5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride[10] |

| CAS Number | 16662-46-7[4][10][11] |

| PubChem CID | 119442[10] |

| Molecular Formula | C₂₈H₄₁ClN₂O₅[10] |

| Molecular Weight | 521.09 g/mol [2][8][11] |

| SMILES String | CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl[10] |

| Synonyms | Methoxyverapamil hydrochloride, D-600 hydrochloride, Algocor, Procorum[2][10] |

Physicochemical Properties

The physical and chemical characteristics of this compound hydrochloride are crucial for its formulation and bioavailability.

| Property | Value |

| Melting Point | 145–148 °C (Racemate)[9][11] |

| Appearance | Yellowish viscous oil (as free base)[9] |

| Chirality | Racemic mixture[4][8] |

Pharmacology

This compound's therapeutic effects are rooted in its specific interaction with calcium channels and its subsequent influence on the cardiovascular system.

Mechanism of Action

This compound hydrochloride functions by selectively inhibiting the influx of calcium ions through L-type calcium channels.[1][12] This action targets myocardial cells, cardiac pacemaker cells, and vascular smooth muscle cells.[1][12]

-

In Myocardial Cells: By blocking calcium entry during the action potential's plateau phase, this compound reduces intracellular calcium concentration. This leads to decreased myocardial contractility and a lower heart rate, which in turn reduces the heart's oxygen demand.[1]

-